2-chloro-N-[3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]benzamide
Overview
Description
2-chloro-N-[3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and a nitrophenyl-propenoyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on a benzene ring using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The formation of an amide bond between an amine and a carboxylic acid derivative, often facilitated by coupling reagents such as EDCI or DCC.
Condensation: The reaction between an amine and an acyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Amines: From the reduction of the nitro group.
Oxides: From the oxidation of the compound.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-chloro-N-[3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]phenyl]benzamide: Similar structure with a different position of the nitro group.
2-chloro-N-[3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]acetamide: Similar structure with an acetamide group instead of a benzamide group.
Uniqueness
2-chloro-N-[3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
2-chloro-N-[3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c23-20-10-2-1-9-19(20)22(28)25-17-7-4-6-16(14-17)24-21(27)12-11-15-5-3-8-18(13-15)26(29)30/h1-14H,(H,24,27)(H,25,28)/b12-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVQOQHFEMQNOZ-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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